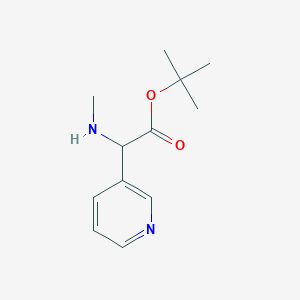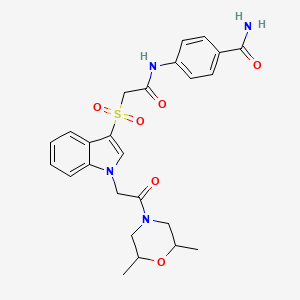
Ácido 2-cloro-1H-imidazol-5-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that features a chlorine atom and a carboxylic acid group attached to an imidazole ring. Imidazoles are a significant class of compounds in organic chemistry due to their presence in various biologically active molecules and pharmaceuticals. The unique structure of 2-Chloro-1H-imidazole-5-carboxylic acid makes it an important intermediate in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
2-Chloro-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Imidazole compounds are known to interact with various biological targets, including enzymes and receptors . The specific targets of 2-Chloro-1H-imidazole-5-carboxylic acid would depend on its specific chemical structure and properties.
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, such as binding to the heme iron atom of ferric cytochrome p450 . The specific interaction of 2-Chloro-1H-imidazole-5-carboxylic acid with its targets would depend on its specific chemical structure and properties.
Biochemical Pathways
Imidazole compounds are known to be involved in a variety of biochemical pathways . The specific pathways affected by 2-Chloro-1H-imidazole-5-carboxylic acid would depend on its specific chemical structure and properties.
Pharmacokinetics
Imidazole compounds are known to have various pharmacokinetic properties . The specific ADME properties of 2-Chloro-1H-imidazole-5-carboxylic acid would depend on its specific chemical structure and properties.
Result of Action
Imidazole compounds are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of 2-Chloro-1H-imidazole-5-carboxylic acid would depend on its specific chemical structure and properties.
Action Environment
The action of imidazole compounds can be influenced by various environmental factors . The specific influence of environmental factors on 2-Chloro-1H-imidazole-5-carboxylic acid would depend on its specific chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1H-imidazole-5-carboxylic acid typically involves the chlorination of imidazole derivatives. One common method includes the reaction of imidazole-5-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the 2-position of the imidazole ring .
Industrial Production Methods: Industrial production of 2-Chloro-1H-imidazole-5-carboxylic acid often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted imidazole derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the carboxylic acid group.
Comparación Con Compuestos Similares
2-Bromo-1H-imidazole-5-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
2-Iodo-1H-imidazole-5-carboxylic acid: Contains an iodine atom instead of chlorine.
2-Fluoro-1H-imidazole-5-carboxylic acid: Features a fluorine atom in place of chlorine.
Uniqueness: 2-Chloro-1H-imidazole-5-carboxylic acid is unique due to the specific reactivity of the chlorine atom, which can be selectively substituted under mild conditions. This makes it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-chloro-1H-imidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLYGBOXKJWYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944905-33-3 |
Source


|
| Record name | 2-chloro-1H-imidazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2471308.png)
![2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate](/img/structure/B2471309.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2471310.png)
![2-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2471311.png)



![4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2471321.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2471322.png)
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2471323.png)




